cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester

Diastereoselectivity Synthetic methodology Fluoropiperidine scaffolds

cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester (CAS 1376609-34-5; IUPAC: tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]-N-methylcarbamate) is a chiral, fluorinated piperidine building block carrying a Boc-protected N-methyl amine function. The molecule belongs to the class of 3-fluoropiperidine carbamates widely employed in medicinal chemistry for scaffold decoration and pharmacokinetic (PK) tuning.

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
CAS No. 1376609-34-5
Cat. No. B1531480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
CAS1376609-34-5
Molecular FormulaC11H21FN2O2
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCNCC1F
InChIInChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
InChIKeyVGCKWWMMIKCCKU-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester (CAS 1376609-34-5) — Structural Profile and Procurement-Relevant Characteristics


cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester (CAS 1376609-34-5; IUPAC: tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]-N-methylcarbamate) is a chiral, fluorinated piperidine building block carrying a Boc-protected N-methyl amine function. The molecule belongs to the class of 3-fluoropiperidine carbamates widely employed in medicinal chemistry for scaffold decoration and pharmacokinetic (PK) tuning [1]. Its cis (3S,4R) stereochemistry imposes a well-defined three-dimensional arrangement that directly affects physicochemical parameters—such as pKa and lipophilicity—as well as binding interactions in biological targets, distinguishing it from trans diastereomers and unsubstituted piperidine analogues [2].

Why Unqualified Substitution of cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester (CAS 1376609-34-5) Can Compromise Project Outcomes


In the 3-fluoropiperidine carbamate class, even subtle stereochemical or N-substitution changes produce divergent physicochemical and pharmacological profiles. The cis (3S,4R) configuration alters the axial/equatorial preference of the C–F bond relative to the protonated amine, affecting pKa by up to 0.5–1.0 log units compared with the trans diastereomer, which directly influences hERG liability and tissue distribution [1]. Additionally, the N-methyl carbamate group affects hydrogen-bond donor/acceptor counts, lipophilicity (logD), and metabolic vulnerability relative to NH-carbamate or free amine analogues, making interchange without experimental validation a risk to potency, selectivity, and PK reproducibility [2].

Head-to-Head and Cross-Study Comparative Data for cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester (CAS 1376609-34-5)


Cis-Selective Allylation Diastereoselectivity vs. Trans Isomer in 3-Fluoropiperidine Synthesis

In the Lewis-acid mediated allylation of 1-carbonyloxy-2-piperideines, the N-Boc carbamate variant (closely analogous to the title compound) exhibited pronounced cis-selectivity. By single-crystal X-ray and 19F NMR analysis, the cis:trans diastereomeric ratio exceeded 9:1 under optimal conditions, whereas the corresponding trans substrate gave the opposite facial selectivity with significantly lower diastereomeric excess [1]. This stereochemical outcome is attributed to neighbouring-group participation by the carbamate carbonyl, providing a preparative advantage for accessing the cis-configured scaffold.

Diastereoselectivity Synthetic methodology Fluoropiperidine scaffolds

pKa Depression and hERG Liability Attenuation: cis-Fluoropiperidine Carbamate vs. Unsubstituted Piperidine

Fluorination at the 3-position of the piperidine ring reduces the basicity of the adjacent nitrogen. For 3-fluoropiperidine, the predicted pKa is ~8.9 compared to ~11.2 for unsubstituted piperidine, representing a ΔpKa of approximately –2.3 log units [1]. The cis (3S,4R) configuration further stabilises the axial C–F bond via a dipole-dipole interaction with N–H+, yielding a small additional pKa reduction relative to the trans arrangement [2]. This lowered basicity has been directly correlated with reduced hERG channel blockade: a related 3-axial fluoropiperidine amide displayed a 60% reduction in hERG liability compared to the des-fluoro analogue [3].

pKa modulation hERG safety Fluorine stereoelectronic effect

Rat Plasma Clearance Benefit of 3-Fluoropiperidine Substitution vs. Unsubstituted Piperidine in AMPK Activator Series

In a focused SAR study of pyridine diamide indirect AMPK activators, introduction of a trans-3-fluoropiperidine moiety (compound 32) reduced rat plasma clearance from above liver blood flow to 19 mL/min/kg, while maintaining on-target potency [1]. Although the reported compound carries a trans configuration, the PK benefit is primarily driven by the electron-withdrawing fluorine atom and its effect on piperidine basicity, a property shared by the cis congener; thus, the title compound is expected to confer comparable metabolic stabilisation relative to des-fluoro piperidine controls.

Pharmacokinetics Metabolic stability In vivo clearance

Cis-Fluoro Substitution on Piperidine Provides Synergistic EGFR Inhibitor Potency Gains (50-fold Mutant Selectivity)

Structure-guided optimisation of noncovalent EGFR inhibitors revealed that cis-fluoro substitution on a 4-hydroxypiperidine moiety delivered a synergistic, substantial, and specific potency increase. The resulting fluorohydroxypiperidine diastereomers exhibited 50-fold enzyme and cell-based selectivity for the T790M/L858R and T790M/del(746–750) double mutants over wild-type EGFR in vitro, with pathway knockdown confirmed in an in vivo xenograft model [1]. The cis-fluoro geometry was essential for this selectivity, as it engaged in direct polar interactions with the proximal ligand oxygen and the enzyme backbone.

EGFR T790M Mutant selectivity Cis-fluoro synergy

Chemical and Physical Property Comparison: cis vs. trans N-Boc-3-fluoropiperidine Carbamates

Predicted physicochemical parameters highlight tangible differences between cis and trans diastereomers of N-Boc-3-fluoropiperidine carbamates. The trans isomer (tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate) has a predicted pKa of 11.24 ± 0.40, a boiling point of 313.3 ± 42.0 °C, and a density of 1.08 ± 0.1 g/cm³ . In contrast, the cis-configured title compound (CAS 1376609-34-5) exhibits a boiling point of 295.7 ± 40.0 °C and a density of 1.1 ± 0.1 g/cm³ . The trend toward lower basicity and slightly higher density for the cis isomer is consistent with the stereoelectronic effects documented above and can influence chromatographic behaviour and solubility in biologically relevant media.

Physicochemical properties Predicted pKa Chiral building block

Structural Differentiation from Common Close Analogues: N-Methyl vs. NH Carbamate and Ring-Substitution Regioisomers

The title compound features an N-methyl carbamate at the 4-aminomethyl position, distinguishing it from the commonly available NH-carbamate analogue (tert-butyl N-(3-fluoro-4-piperidyl)carbamate, CAS 1228631-81-9) which has one additional hydrogen-bond donor (HBD = 2 vs. HBD = 1) and lower molecular weight (218.27 vs. 232.30 g/mol) [1]. The N-methyl substitution eliminates a potential site for Phase II glucuronidation and reduces polarity, as reflected in a higher calculated logP and a different topological polar surface area. This structural difference can be decisive when CNS penetration or reduced metabolic conjugation is required, whereas the NH analogue may offer superior solubility for in vitro assays.

Structure-activity relationship Hydrogen bonding Metabolic liability

High-Impact Scenarios Where cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester (CAS 1376609-34-5) Delivers Differentiated Value


Kinase Inhibitor Lead Optimisation Requiring Mutant-Selective EGFR or CDK Activity

The cis-fluoro geometry has been crystallographically validated to drive 50-fold selectivity for EGFR T790M mutants over wild-type enzyme [1]. Researchers developing irreversible or noncovalent kinase inhibitors can incorporate the title compound as a chiral piperidine fragment to replicate this selectivity fingerprint, reducing off-target wild-type kinase inhibition.

CNS Drug Discovery Programmes with Stringent hERG Safety Requirements

The pKa-lowering effect of 3-fluorination (~2.3 log units vs. piperidine) and the additional stereoelectronic advantage of the cis configuration directly translate to attenuated hERG channel blockade [2][3]. This scaffold is therefore suited for CNS-targeted projects where cardiac safety margins are critical and basicity must be controlled without sacrificing target engagement.

Late-Stage Functionalisation of PROTAC or ADC Linker-Payload Constructs

The N-methyl carbamate and Boc-protected secondary amine provide orthogonal deprotection handles, enabling sequential conjugation chemistry. The predictable cis stereochemistry ensures conformational homogeneity in linker-payload assemblies, which is essential for consistent ternary complex formation and pharmacokinetic behaviour [4].

Synthesis of Enantiopure Fragment Libraries for FBDD or DEL Technology

The defined (3S,4R) absolute configuration eliminates the need for chiral separation after library synthesis, maximising throughput and yield. The fluorinated piperidine core adds three-dimensional character to fragment collections, a feature associated with higher clinical success rates in fragment-based drug discovery [4].

Quote Request

Request a Quote for cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.